![molecular formula C17H14Cl2O2 B3976078 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3976078.png)
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone
Overview
Description
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that mimics the effects of THC, the main psychoactive component of marijuana. JWH-018 has been classified as a Schedule I drug in the United States, meaning that it is illegal to possess or distribute.
Mechanism of Action
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone acts on the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana. It binds to the CB1 receptor, which is found primarily in the brain, and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to cause changes in body temperature and respiratory rate. 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been shown to produce changes in mood and behavior, including euphoria, relaxation, and altered perception.
Advantages and Limitations for Lab Experiments
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a useful tool for studying the effects of synthetic cannabinoids on the body. One limitation is that it is a Schedule I drug, which means that it is illegal to possess or distribute. This can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone and synthetic cannabinoids. One direction is to study the long-term effects of synthetic cannabinoids on the brain and behavior. Another direction is to investigate the potential therapeutic uses of synthetic cannabinoids, such as in the treatment of pain or anxiety. Finally, there is a need for research on the development of new synthetic cannabinoids that are safer and more effective than existing compounds.
Scientific Research Applications
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has been used in scientific research to study the effects of synthetic cannabinoids on the body. It has been used to investigate the mechanisms of action of synthetic cannabinoids, as well as their effects on the brain and behavior. 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-21-11-3-4-13-12(5-7-17(20)14(13)9-11)10-2-6-15(18)16(19)8-10/h2-4,6,8-9,12H,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQDROARQOEEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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